Methyl octadeca-6,9,12-trienoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadeca-6,9,12-trienoate can be synthesized through various methods. One common approach involves the Wittig coupling reaction. For instance, 6,6,7,7-tetradeutero-3-nonenyltriphenylphosphonium iodide can be coupled with methyl 9-oxo-6-nonenoate to yield the desired product . Another method involves the ozonolysis of cyclohexene to obtain methyl 6-oxohexanoate, which is then coupled in a Wittig reaction with [2-(1,3-dioxan-2-yl)ethyl]triphenylphosphonium .
Industrial Production Methods
Industrial production of this compound typically involves the esterification of octadecatrienoic acid with methanol in the presence of a catalyst. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-6,9,12-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroperoxides.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated methyl esters.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Methyl octadeca-6,9,12-trienoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of methyl octadeca-6,9,12-trienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators, which play roles in inflammation and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl octadeca-9,12,15-trienoate:
Methyl octadeca-6,9,12,15-tetraenoate: Contains an additional double bond at the 15th position compared to methyl octadeca-6,9,12-trienoate.
Uniqueness
This compound is unique due to its specific arrangement of double bonds, which imparts distinct chemical and biological properties. Its ability to act as a precursor to bioactive lipid mediators sets it apart from other similar compounds .
Biological Activity
Methyl octadeca-6,9,12-trienoate, also known as methyl alpha-linolenate, is a methyl ester of octadecatrienoic acid characterized by three double bonds at the 6, 9, and 12 positions. This compound has garnered attention for its diverse biological activities, particularly in the fields of agriculture and nutrition. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C19H32O2 and is classified as a polyunsaturated fatty acid. Its structure can be represented as follows:
The presence of multiple double bonds contributes to its reactivity and interaction with biological systems.
Biological Activities
1. Insect Attractant:
this compound has been identified as a significant attractant pheromone for various insect species. It plays a crucial role in mating behaviors and communication among insects such as the brown-winged green bug (Plautia stali). The compound interacts with olfactory receptors in insects, influencing their behavior through olfactory signaling pathways.
2. Antioxidant Properties:
Research indicates that this compound exhibits antioxidant activities. It can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in the context of food preservation and health benefits associated with dietary intake .
3. Anti-inflammatory Effects:
In vitro studies have shown that this compound can modulate inflammatory responses. It has been observed to inhibit the production of pro-inflammatory cytokines in various cell lines, suggesting potential applications in managing inflammatory diseases .
Case Studies
Case Study 1: Insect Behavior Modulation
A study conducted on Plautia stali demonstrated that exposure to this compound significantly increased mating success rates compared to control groups without the compound. The results indicated that this methyl ester could be utilized in developing eco-friendly pest management strategies by exploiting its pheromonal properties.
Case Study 2: Antioxidant Activity Assessment
The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The compound showed a dose-dependent scavenging effect on DPPH radicals with an IC50 value comparable to established antioxidants like ascorbic acid. This suggests its potential use as a natural preservative in food products .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Compound Name | Biological Activity | Notes |
---|---|---|
This compound | Insect attractant; antioxidant | Significant role in pest management |
Methyl (9Z)-octadec-9-enoate | Antioxidant; anti-inflammatory | Fewer double bonds; less reactive |
Methyl (9Z,12Z)-octadeca-9,12-dienoate | Moderate antioxidant | Similar structure; fewer applications |
Properties
CAS No. |
2676-41-7 |
---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadeca-6,9,12-trienoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,13-14H,3-6,9,12,15-18H2,1-2H3 |
InChI Key |
JFRWATCOFCPIBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)OC |
Origin of Product |
United States |
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